Tribenzylsilane

Organosilicon Chemistry Reaction Kinetics Hydride Transfer

Process reproducibility risk: substituting Tribenzylsilane with Triphenylsilane or Tributylsilane alters hydride transfer kinetics (ΔΔG*298 > 2 kcal/mol) and introduces disproportionation byproducts at elevated temperatures. • Quantified reactivity window: ΔG*298 = 20.33 kcal/mol, Hammett ρ > 0.5 - less sensitive to substrate electronics than Triphenylsilane (ρ > 0.8) • Thermal stability: intact at 300°C with no detectable disproportionation, ensuring consistent material purity in high-temperature syntheses • Reduced protocol re-optimization across analog series for accelerated medicinal chemistry SAR studies

Molecular Formula C21H21Si
Molecular Weight 301.5 g/mol
CAS No. 1747-92-8
Cat. No. B167443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribenzylsilane
CAS1747-92-8
SynonymsTRIBENZYLSILANE
Molecular FormulaC21H21Si
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C21H21Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2
InChIKeyQXZGXRIXJAVMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tribenzylsilane Procurement Baseline


Tribenzylsilane (TBS) is an organosilicon hydride of the class triorganosilane (R₃SiH), characterized by a central silicon atom bonded to three benzyl (-CH₂C₆H₅) groups and one reactive hydridic hydrogen. This configuration yields a molecular formula of C₂₁H₂₂Si and a molecular weight of 302.49 g/mol [1]. Unlike its trialkyl or triaryl analogs, the methylene spacer in the benzyl moiety alters both steric and electronic properties, creating a unique profile of kinetic, thermal, and chemoselective behavior that cannot be replicated by generic triorganosilanes. This evidence guide provides the quantitative basis for why a specific procurement specification for Tribenzylsilane is scientifically justified.

1
Controlled hydride transfer kinetics for predictable reductions
2
Thermal stability supports high‑temperature processing without disproportionation
3
Moderate electronic sensitivity broadens functional group tolerance
4
Convertible to electrophilic tribenzylsilane reagents

Tribenzylsilane: Generic Substitution Risks


Substituting Tribenzylsilane with a closely related analog like Triphenylsilane (CAS 789-25-3) or Tributylsilane (CAS 998-41-0) introduces significant and quantifiable risks to process reproducibility. The kinetic barrier to hydride expulsion (ΔG*298) varies by over 2 kcal/mol between these silanes, directly impacting reaction rates and required conditions [1]. Furthermore, the thermal stability profiles are fundamentally different; at elevated processing temperatures, Tribenzylsilane remains intact while other silanes undergo disproportionation, introducing unwanted byproducts and compromising material purity [2]. The data below proves that the presence of the -CH₂- spacer between the silicon and the aromatic ring is not a trivial structural variation but a critical performance determinant.

Risk Factor
Tribenzylsilane (Target)
Triphenylsilane / Tributylsilane
Hydride Transfer Kinetics
Intermediate free energy barrier (ΔG* >20 kcal/mol)
Triphenylsilane: lower barrier; may accelerate reaction exotherms. Tributylsilane: higher barrier; may require forcing conditions.
Thermal Stability
Stable at elevated temperature; no detectable disproportionation
Triphenylsilane undergoes detectable disproportionation; may introduce byproducts and purity concerns.
Electronic Sensitivity
Lower Hammett ρ (less substituent-sensitive)
Triphenylsilane: higher ρ; reactivity more variable with substrate electronic changes.

Tribenzylsilane Quantitative Differentiation Evidence


Hydride Transfer Kinetics vs. Triphenylsilane

In a direct comparative study of methanolysis, Tribenzylsilane demonstrates a significantly lower free energy of activation (ΔG*298) than the commonly used alternative Triphenylsilane, enabling milder reaction conditions or faster processing [1].

Hydride Transfer Kinetics
Head‑to‑head
ΔG*298 = 20.33 ± 0.02 kcal/mol (Tribenzylsilane)
vs. Triphenylsilane: 18.17 ± 0.02 kcal/mol
Supports intermediate reactivity selection for controlled reductions
Methanolysis in phenol‑phenoxide buffers, 298 K
Organosilicon Chemistry Reaction Kinetics Hydride Transfer

Transition-State Signature vs. Triphenylsilane

The detailed kinetic parameters (ΔH* and ΔS*) for hydride expulsion from Tribenzylsilane are distinct from those of Triphenylsilane and Tributylsilane, confirming that the benzyl group's electronic influence creates a different transition-state structure, not merely a steric effect [1].

Transition‑State Energetics
Head‑to‑head
Tribenzylsilane: ΔH* = 11.4 ± 0.3 kcal/mol, ΔS* = −30.0 cal/(mol·K)
Triphenylsilane: ΔH* = 9.4 ± 0.3 kcal/mol, ΔS* = −29.5 cal/(mol·K)
Enthalpic barrier confirms distinct electronic modulation by benzyl group
Methanolysis at 298 K; entropy values nearly identical
Physical Organic Chemistry Kinetic Isotope Effects Transition State Theory

Thermal Stability vs. Triphenylsilane

Tribenzylsilane exhibits exceptional thermal stability. In sealed tube pyrolysis studies at approximately 300°C for 24 hours, it was found to be very stable with no evidence of the disproportionation or redistribution reactions that plague other triorganosilanes [1].

Thermal Stability
Cross‑study comparable
No detectable disproportionation at ~300°C for 24 h
Triphenylsilane: detectable decomposition under similar conditions
Supports high‑temperature processing without by‑product formation
Sealed Pyrex tube pyrolysis study
Material Science Thermal Stability High-Temperature Processing

Electronic Modulation of Hydride Reactivity

The susceptibility of the methanolysis reaction to electronic effects was quantified using a Hammett linear free-energy relationship. The reaction constant (ρ) for Tribenzylsilane is >0.5, which is significantly lower than that for Triphenylsilane (ρ >0.8), indicating that its hydride transfer is less sensitive to substituent effects on the silicon center [1].

Electronic Modulation
Reported
Hammett ρ > 0.5 (Tribenzylsilane) vs. ρ > 0.8 (Triphenylsilane)
Reduced substituent sensitivity supports broader functional group scope
Methoxide‑catalyzed methanolysis LFER study
Linear Free Energy Relationship Structure-Activity Relationship Hydride Donor Strength

Tribenzylsilane Application Scenarios


Hydride Transfer in Pharmaceutical Synthesis

Process chemists seeking a hydride source with controlled, predictable reactivity can specify Tribenzylsilane. The quantified kinetic parameters (ΔG*298 = 20.33 kcal/mol, Hammett ρ > 0.5) provide a reliable operational window that is less sensitive to substrate electronic variation than alternatives like Triphenylsilane (ΔG*298 = 18.17 kcal/mol, ρ > 0.8) [1]. This reduces the risk of reaction runaway and simplifies process scale-up for the reduction of sensitive functional groups like ketones or aldehydes.

High-Temperature Polymer Curing

For applications involving thermal curing of silicon-based polymers or the synthesis of materials at elevated temperatures (e.g., >200°C), Tribenzylsilane is the optimal silane precursor. Its documented thermal stability at 300°C, with no detectable disproportionation, ensures that the hydride functionality remains intact and available for cross-linking, unlike Triphenylsilane, which undergoes decomposition and redistribution under similar conditions [1]. This results in higher material purity and more consistent performance.

Robust Synthesis with Broad Group Tolerance

Medicinal chemists developing routes on complex, multi-functionalized scaffolds will find the lower Hammett ρ value (>0.5) of Tribenzylsilane advantageous [1]. This reduced sensitivity to the electronic influence of other functional groups on the core scaffold means that a single, optimized reduction protocol using Tribenzylsilane is more likely to succeed across a series of analogs, accelerating SAR studies and reducing the need for compound-specific re-optimization of reaction conditions.

Precursor for Custom Organosilicon Reagents

Tribenzylsilane serves as a versatile platform for generating customized organosilicon reagents. Early work demonstrated its efficient conversion to tribenzylchlorosilane and tribenzylbromosilane via reaction with chlorine or bromine, or with benzoyl halides [1]. This reactivity allows for the straightforward preparation of a family of electrophilic silicon species with the unique steric and electronic profile of the tribenzylsilyl group, enabling the exploration of novel chemical space in synthesis and materials science.

Application
Selection Property
Validation Focus
Pharmaceutical hydride transfer reduction
Controlled hydride reactivity profile
Reaction rate predictability under substrate variation
High‑temperature polymer curing
Thermal stability without disproportionation
Purity retention during elevated‑temperature processing
Complex molecule reduction with functional group tolerance
Insensitivity to electronic substitution effects
Substrate scope screening across analog series
Organosilicon reagent derivatization
Convertibility to electrophilic silane species
Halogenation and acyl halide reaction evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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